Hydrate Stability: Heptahydrate Demonstrates Documented Superiority Over 2.5-Hydrate
The heptahydrate crystalline form of pemetrexed disodium provides defined hydrate stability compared to lower hydrates. Patent documentation explicitly states that the 2.5-hydrate form 'is unstable' [1]. While the trihydrate shows improved stability relative to the 2.5-hydrate, its preparation presents process control challenges: 'it is difficult to control the amount of crystal water when drying, and 2.5 hydrate may appear' [1]. In contrast, the heptahydrate (7-hydrate) is characterized as having stable quality, although it may lose crystallization water under high temperature, low humidity, or vacuum conditions [1]. This defined hydrate stability profile, combined with its status as crystalline Form II protected by U.S. Patent 7,138,521 [2], establishes the heptahydrate as the preferred solid form for reproducible formulation and manufacturing processes.
| Evidence Dimension | Hydrate stability characterization |
|---|---|
| Target Compound Data | Stable quality; may lose crystallization water under high temperature, low humidity, or vacuum |
| Comparator Or Baseline | 2.5-hydrate: 'is unstable' [1]; Trihydrate: stability better than 2.5-hydrate but drying control difficult |
| Quantified Difference | Heptahydrate is the stable crystalline form; 2.5-hydrate is explicitly documented as unstable |
| Conditions | Patent documentation (CN103040834A) reviewing solid-state forms of pemetrexed disodium |
Why This Matters
Procurement of a stable, well-characterized crystalline form reduces batch-to-batch variability in formulation development and ensures reproducible physicochemical behavior during manufacturing.
- [1] CN103040834A. Pemetrexed disodium for injection and preparation method thereof. Shanxi Pude Pharma Co Ltd, 2013. View Source
- [2] U.S. Patent No. 7,138,521. Chelius et al. Crystalline pemetrexed disodium heptahydrate and process for the preparation thereof. View Source
